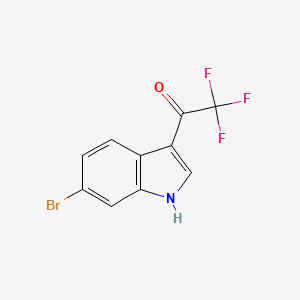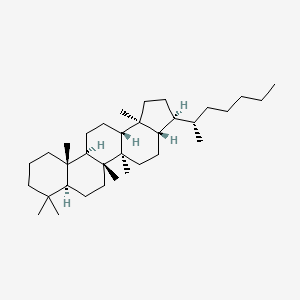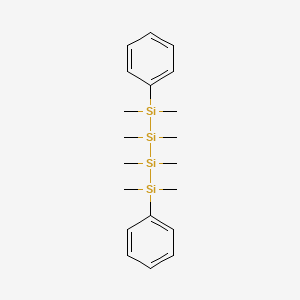
4-amino-N-phenylbutanamide
Übersicht
Beschreibung
4-Amino-N-phenylbutanamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-amino-N-phenylbutanamide consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
4-Amino-N-phenylbutanamide is a colorless, crystalline solid . It is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol .Wissenschaftliche Forschungsanwendungen
Chemical Behavior and Kinetics
A study explored the chemical behavior of substituted 4-chloro-N-phenylbutanamides, revealing insights into their kinetics and mechanism of formation and decomposition. These compounds undergo a process of ring closure to form 1-phenylpyrrolidin-2-ones, which are then hydrolyzed to substituted 4-amino-N-phenylbutanoates. The study provided valuable kinetic measurements, including dissociation constants and cyclization rate constants, in different conditions and for various derivatives (Sedlák, Hejtmánková, Kašparová, & Kaválek, 2002).
Pharmacological Evaluation
Another research conducted in 1992 synthesized a new series of 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides, evaluating their pharmacological activities. These compounds exhibited significant antilipidperoxidation activities and showed a protective effect against hypobaric hypoxia in mice. A particular derivative, a thiomorpholine derivative, displayed a broad spectrum of efficacy in experimental screening assays for cerebral protective agents (Tatsuoka et al., 1992).
Crystal Structure Analysis
In 1984, a study focused on the crystal structure of 4-hydroxy-3-phenylbutanamide monohydrate, confirming its solid-state structure through X-ray analysis. The research highlighted the influence of steric hindrance from different chemical groups and the stability of the crystal structure facilitated by a network of hydrogen bonds (Soriano-garcia et al., 1984).
Neuroprotective Effects
A 2004 study on Sodium 4-phenylbutyrate (4-PBA) demonstrated its neuroprotective effect against cerebral ischemic injury. The research showed that 4-PBA could inhibit ER stress-mediated apoptosis and inflammation, suggesting its potential as a treatment for cerebral ischemia (Qi, Hosoi, Okuma, Kaneko, & Nomura, 2004).
Anticonvulsant and Neuroprotective Properties
A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their anticonvulsant and neuroprotective effects. One compound, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, emerged as an effective anticonvulsant, showing promising neuroprotective effects (Hassan, Khan, & Amir, 2012).
Maintaining Proteostasis
A 2015 review discussed the therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. The compound, known for its role as a chemical chaperone, was highlighted for its ability to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, potentially offering therapeutic benefits for various pathologies (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-amino-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-4-7-10(13)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQLHGVVCYJTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-phenylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride](/img/structure/B3285104.png)
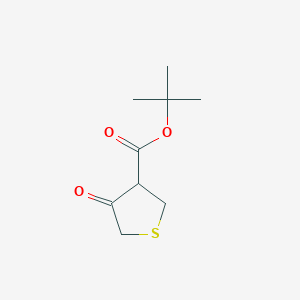



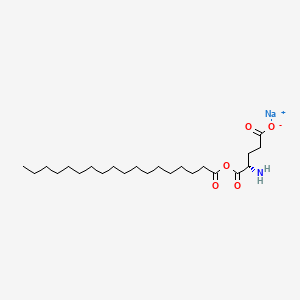
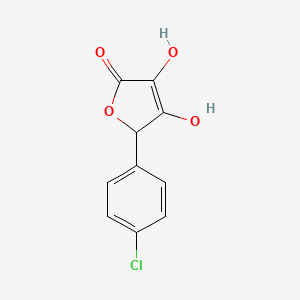

![3-[4-(1H-Benzoimidazol-2-yl)-furazan-3-ylamino]-propionitrile](/img/structure/B3285166.png)
